2-chloro-N-cyclooctyl-N-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
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Overview
Description
2-chloro-N-cyclooctyl-N-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]acetamide is a chemical compound with the molecular formula C13H22ClN5O and a molecular weight of 299.8 g/mol. This compound is characterized by the presence of a chloro group, a cyclooctyl group, and a methyltetrazolylmethyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-cyclooctyl-N-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including cyclooctylamine, 2-methyltetrazole, and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at a specific range to ensure optimal yield.
Synthetic Route: The synthetic route involves the reaction of cyclooctylamine with 2-methyltetrazole to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
2-chloro-N-cyclooctyl-N-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions under specific conditions, resulting in the formation of oxidized or reduced products.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents.
Scientific Research Applications
2-chloro-N-cyclooctyl-N-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the effects of specific chemical modifications on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclooctyl-N-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloro group and the methyltetrazolylmethyl group allows for specific interactions with target molecules, resulting in the desired biological or chemical effects. The pathways involved in these interactions can vary depending on the specific application and target .
Comparison with Similar Compounds
2-chloro-N-cyclooctyl-N-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(2,4-dinitrophenyl)acetamide: This compound has a similar acetamide backbone but differs in the presence of a dinitrophenyl group instead of the cyclooctyl and methyltetrazolylmethyl groups.
N-(2-methyltetrazol-5-yl)acetamide: This compound shares the methyltetrazolylmethyl group but lacks the cyclooctyl and chloro groups.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-chloro-N-cyclooctyl-N-[(2-methyltetrazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN5O/c1-18-16-12(15-17-18)10-19(13(20)9-14)11-7-5-3-2-4-6-8-11/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOROXHERNKQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN(C2CCCCCCC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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